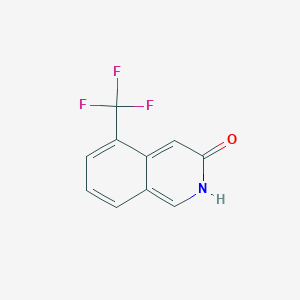
5-(Trifluoromethyl)isoquinolin-3-ol
描述
5-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves metal-catalyzed denitrogenative reactions . These reactions are a cornerstone in the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Trifluoromethylpyridines, which are structurally similar to this compound, are also synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to an isoquinoline ring . The molecular weight of this compound is 213.15600 .Chemical Reactions Analysis
The trifluoromethyl group in this compound plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .科学研究应用
TFIQ has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. TFIQ has also been studied for its potential as a modulator of ion channels, which are important drug targets for various diseases such as epilepsy and cardiac arrhythmias. Additionally, TFIQ has been studied for its potential as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of TFIQ is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in various cellular processes. TFIQ has been shown to selectively inhibit the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression and transcriptional regulation. TFIQ has also been shown to modulate the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TFIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFIQ has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, TFIQ has been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
实验室实验的优点和局限性
One of the main advantages of TFIQ is its unique physicochemical properties, which make it an attractive candidate for drug development. The trifluoromethyl group in TFIQ can enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties. However, one limitation of TFIQ is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on TFIQ. One area of interest is the development of TFIQ-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of TFIQ as a modulator of ion channels, which could lead to the development of new therapies for neurological and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of TFIQ and its potential applications in other areas of biology and chemistry.
属性
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



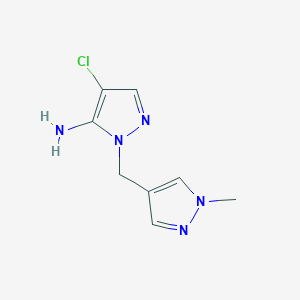


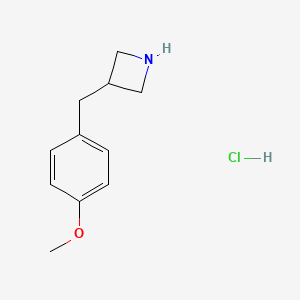

![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)
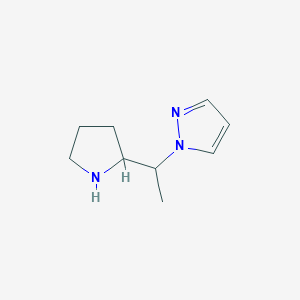
![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)
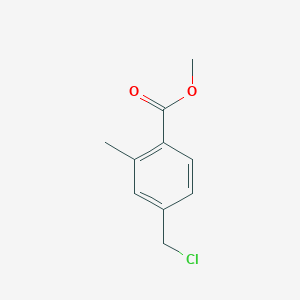



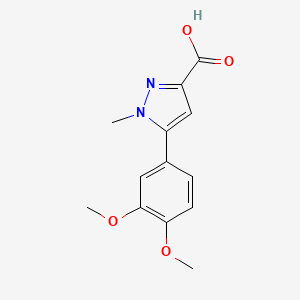
![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)